![molecular formula C17H19NO4S B4301321 ethyl 3-(4-methoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoate](/img/structure/B4301321.png)
ethyl 3-(4-methoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoate
Overview
Description
Ethyl 3-(4-methoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoate, commonly known as EMT, is a chemical compound that has gained considerable attention in the field of medicinal chemistry due to its potential therapeutic properties. EMT is a member of the thieno[3,2-b]pyridine class of compounds and has been found to possess anti-inflammatory, anticancer, and antimicrobial activities. In
Mechanism of Action
The mechanism of action of EMT is not fully understood. However, it has been proposed that EMT exerts its anti-inflammatory activity by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. EMT has also been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway. Additionally, EMT has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
EMT has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. EMT has also been found to induce apoptosis in cancer cells, leading to their death. Moreover, EMT has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Advantages and Limitations for Lab Experiments
EMT has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent anti-inflammatory, anticancer, and antimicrobial activities. However, EMT has some limitations for lab experiments. It is not water-soluble, which makes it difficult to use in aqueous solutions. Additionally, EMT has poor bioavailability, which limits its effectiveness in vivo.
Future Directions
There are several future directions for the study of EMT. One potential direction is to explore the use of EMT as a potential therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to investigate the use of EMT as an anticancer agent in combination with other chemotherapeutic agents. Moreover, the development of more water-soluble and bioavailable derivatives of EMT may enhance its therapeutic potential.
Scientific Research Applications
EMT has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. EMT has also been shown to possess anticancer activity by inducing apoptosis in cancer cells. Moreover, EMT has been found to exhibit antimicrobial activity against a wide range of pathogens, including bacteria, fungi, and viruses.
properties
IUPAC Name |
ethyl 3-(4-methoxyphenyl)-3-(thiophene-2-carbonylamino)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-3-22-16(19)11-14(12-6-8-13(21-2)9-7-12)18-17(20)15-5-4-10-23-15/h4-10,14H,3,11H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEZFUULZRAPPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propionic acid, 3-(4-methoxyphenyl)-3-[(thiophene-2-carbonyl)amino]-, ethyl ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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